molecular formula C8H11NOS B6615915 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde CAS No. 1184101-60-7

2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde

Cat. No. B6615915
CAS RN: 1184101-60-7
M. Wt: 169.25 g/mol
InChI Key: WGSAJIPBDJXLDV-UHFFFAOYSA-N
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Description

The compound “2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered aromatic ring of four carbon atoms and one nitrogen atom . The “2-methylpropyl” indicates the presence of an isobutyl group attached to the thiazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a thiazole ring with an isobutyl group attached at the 2-position and a carbaldehyde group (-CHO) attached at the 4-position .


Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the thiazole ring might contribute to the compound’s aromaticity, and the isobutyl group might affect its solubility .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs that contain a thiazole ring work by interacting with biological macromolecules .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds with certain functional groups might be toxic or corrosive .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6(2)3-8-9-7(4-10)5-11-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSAJIPBDJXLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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